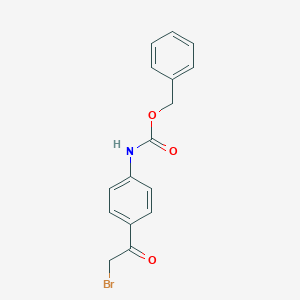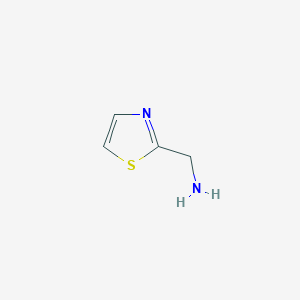![molecular formula C15H21NO2 B130984 (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide CAS No. 178678-16-5](/img/structure/B130984.png)
(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of an amine with a carboxylic acid derivative. For instance, the synthesis of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide is described as a process that yields an enantiomerically pure salt, suggesting the use of chiral starting materials or resolution techniques to achieve stereochemical purity . Similarly, the synthesis of other related compounds, such as (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, involves the reaction between an amine and a carboxylic acid derivative, in this case, naproxen . These methods could potentially be adapted for the synthesis of (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of aromatic systems and a propanamide group. The crystal structure of one such compound reveals that it crystallizes in the orthorhombic P212121 chiral space group, with specific cell parameters and hydrogen bonding leading to a supramolecular helical chain . This information can be indicative of the potential molecular packing and intermolecular interactions that might be expected for (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not extensively discussed in the provided papers. However, the characterization of these compounds typically includes techniques such as NMR, UV, IR, and mass spectrometry, which are essential for determining structural features and purity . These techniques would also be relevant for the analysis of the physical and chemical properties of (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Synthesis and Antibacterial/Antifungal Activities : Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial activities, comparable to standard agents like Ampicilline and Flucanazole. This indicates their potential as new antibacterial and antifungal agents (Helal et al., 2013).
Synthesis and Characterization
Preparation and Analysis : The compound N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared and analyzed using various spectral methods. This research provides a basis for understanding the chemical properties and potential applications of similar compounds (Manolov et al., 2021).
Anticancer and Analgesic Agents
Non-ulcerogenic Anti-inflammatory and Analgesic Agents : Research into (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, derivatives of naproxen, showed promising anti-inflammatory and analgesic properties without inducing gastric lesions. These findings suggest potential for developing new non-ulcerogenic drugs for pain and inflammation management (Berk et al., 2009).
Antioxidant and Anticancer Activity
Novel Derivatives with Antioxidant and Anticancer Activity : A series of new 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized, showcasing significant antioxidant and anticancer activities. Some derivatives exhibited higher antioxidant activity than ascorbic acid and showed cytotoxic effects against specific cancer cell lines, highlighting their therapeutic potential (Tumosienė et al., 2020).
Melatonergic Pharmacology
Chronobiotic Activity of Fluoren-9-ylethyl Amides : The synthesis and evaluation of fluoren-9-yl ethyl amides for their binding to human melatonin receptors revealed that certain derivatives exhibit full agonism at MT(1) and MT(2) receptors. These compounds demonstrate potential chronobiotic properties, which could be useful in treating sleep disorders and regulating circadian rhythms (Epperson et al., 2004).
Propriétés
IUPAC Name |
N-[2-[(1S)-6-methoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(17)16-9-8-12-5-4-11-6-7-13(18-2)10-14(11)12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURWKXUNJOXCGV-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B130905.png)
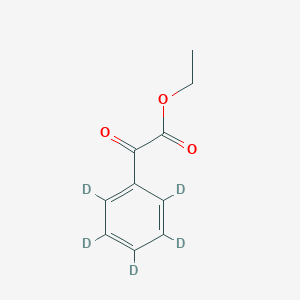
![benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B130913.png)
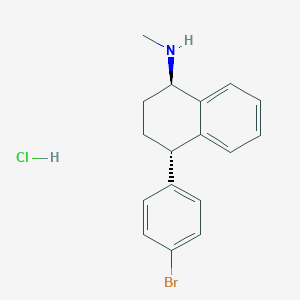
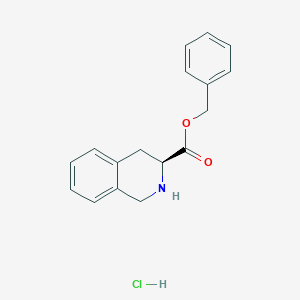
![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B130919.png)
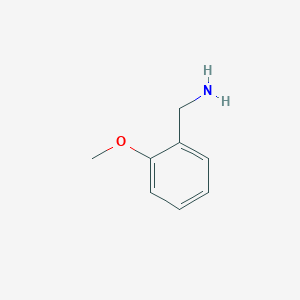
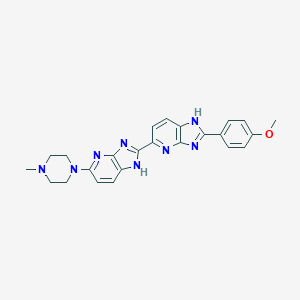
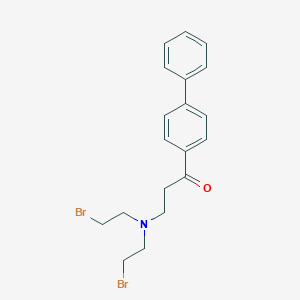
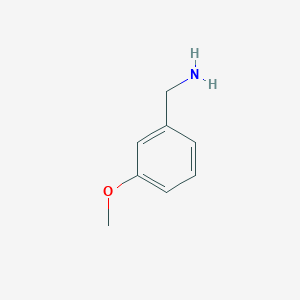
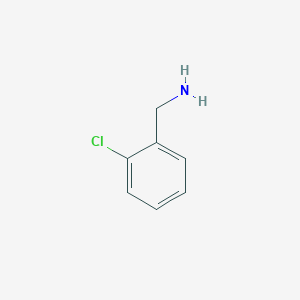
![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)
